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molecular formula C11H12FNO B8539988 3-(2-Fluoro-phenyl)-3-hydroxy-2,2-dimethyl-propionitrile

3-(2-Fluoro-phenyl)-3-hydroxy-2,2-dimethyl-propionitrile

Cat. No. B8539988
M. Wt: 193.22 g/mol
InChI Key: KHXYSTJALWDVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08609849B1

Procedure details

To a stirring solution of diisopropylamine (2.27 mL, 16.1 mmol) in tetrahydrofuran (60 mL) at −20° C. under nitrogen was added a solution of n-butyllithium (7.1 mL, 17.7 mmol, 2.5 M in hexane). After the addition was complete, the mixture was cooled to −70° C., isobutyryl nitrile (1.46 mL, 16.1 mmol) was added and the reaction mixture was then warmed to −10° C. After 10 minutes, 2-fluoro-benzaldehyde (1.70 mL, 16.1 mmol) was added and the resulting solution was allowed to warm to ambient temperature. After one hour at ambient temperature, water (5 mL) was added to the reaction mixture and it was concentrated at reduced pressure. The resulting crude product was diluted with ethyl acetate (125 mL), washed with water (75 mL) followed by saturated aqueous sodium chloride (50 mL) and the organic layer was concentrated at reduced pressure to give the product as a colorless oil (3.1 g, ˜100%). 1H NMR (CDCl3) δ 7.70 (m, 1H), 7.35 (m, 1H), 7.22 (m, 1H), 7.04 (m, 1H), 4.99 (br s, 1H), 2.42 (br s, 1H), 1.24 (s, 6H).
Quantity
2.27 mL
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
isobutyryl nitrile
Quantity
1.46 mL
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4]C(C)C)(C)C.C([Li])[CH2:9][CH2:10][CH3:11].[F:13][C:14]1[CH:21]=[CH:20][CH:19]=[CH:18][C:15]=1[CH:16]=[O:17].O>O1CCCC1>[F:13][C:14]1[CH:21]=[CH:20][CH:19]=[CH:18][C:15]=1[CH:16]([OH:17])[C:10]([CH3:9])([CH3:11])[C:1]#[N:4]

Inputs

Step One
Name
Quantity
2.27 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
7.1 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
isobutyryl nitrile
Quantity
1.46 mL
Type
reactant
Smiles
Step Three
Name
Quantity
1.7 mL
Type
reactant
Smiles
FC1=C(C=O)C=CC=C1
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was then warmed to −10° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
WAIT
Type
WAIT
Details
After one hour at ambient temperature
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated at reduced pressure
ADDITION
Type
ADDITION
Details
The resulting crude product was diluted with ethyl acetate (125 mL)
WASH
Type
WASH
Details
washed with water (75 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated at reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=C(C=CC=C1)C(C(C#N)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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